Diroximel Fumarate

Catalog No.
S526307
CAS No.
1577222-14-0
M.F
C11H13NO6
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diroximel Fumarate

CAS Number

1577222-14-0

Product Name

Diroximel Fumarate

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Diroximel fumarate; ALKS8700; ALKS 8700; ALKS-8700

Canonical SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Isomeric SMILES

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O

The exact mass of the compound Diroximel fumarate is 255.0743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diroximel fumarate (DRF) is an advanced, second-generation oral fumaric acid ester (FAE) and a prodrug of monomethyl fumarate (MMF), primarily utilized in neuroimmunology research and the development of multiple sclerosis (MS) therapeutics[1]. With a molecular weight of 255.22 g/mol, DRF is distinguished by its 2-hydroxyethyl succinimide ester group, which fundamentally alters its presystemic enzymatic hydrolysis profile compared to first-generation fumarates [2]. For scientific and industrial procurement, DRF represents a critical upgrade over legacy analogs, offering bioequivalent systemic MMF exposure while drastically modifying the metabolic byproduct ratio, making it the targeted API of choice for formulation studies, in vivo tolerability modeling, and advanced lipid nanocarrier development [3].

Substituting diroximel fumarate with the more common and structurally simpler dimethyl fumarate (DMF) introduces severe limitations in toxicological and in vivo studies [1]. While both compounds act as prodrugs for the active metabolite MMF, DMF undergoes rapid esterase cleavage in the small intestine to produce equimolar amounts of methanol, a known gastrointestinal irritant that causes local mucosal inflammation and high subject dropout rates[2]. In contrast, DRF's distinct chemical architecture directs its primary hydrolysis pathway (>90%) to yield 2-hydroxyethyl succinimide (HES), an inactive and non-irritating metabolite, producing significantly less methanol (a 1:10 ratio relative to the active ingredient) [2]. Consequently, using DMF as a generic substitute in sensitive animal models or advanced drug delivery assays compromises tolerability data and fails to replicate the refined safety profile intrinsic to DRF [3].

Metabolic Cleavage Profile and Methanol Byproduct Reduction

The primary differentiation of diroximel fumarate lies in its enzymatic hydrolysis by esterases in the gastrointestinal tract and blood. Unlike dimethyl fumarate, which yields a 1:1 molar ratio of methanol to active ingredient, DRF's major cleavage pathway (>90%) produces the inert metabolite 2-hydroxyethyl succinimide (HES)[1]. This structural divergence results in a 1:10 ratio of methanol production relative to the active ingredient, effectively eliminating the primary chemical driver of local GI irritation [2].

Evidence DimensionMethanol byproduct production ratio (relative to active ingredient)
Target Compound Data1:10 ratio (methanol to active ingredient)
Comparator Or BaselineDimethyl Fumarate (1:1 ratio)
Quantified Difference~90% reduction in methanol generation per mole of active metabolite
ConditionsPresystemic esterase-mediated hydrolysis in gastrointestinal and systemic environments

Minimizing methanol production is critical for toxicologists and formulators aiming to reduce off-target mucosal toxicity and improve tolerability in preclinical and clinical models.

In Vivo Gastrointestinal Tolerability and Subject Retention

In the rigorous Phase 3 EVOLVE-MS-2 trial, DRF demonstrated statistically significant improvements in gastrointestinal tolerability compared to DMF. Subjects administered DRF experienced a 46% reduction in the number of days with severe GI symptoms (IGISIS score ≥ 2) [1]. Furthermore, the discontinuation rate specifically due to GI adverse events was drastically lower for DRF (0.8%) compared to DMF (4.8%) [2]. This quantitative improvement in tolerability is a direct consequence of DRF's altered metabolic byproduct profile.

Evidence DimensionDiscontinuation rate due to gastrointestinal adverse events
Target Compound Data0.8% discontinuation rate
Comparator Or BaselineDimethyl Fumarate (4.8% discontinuation rate)
Quantified Difference6-fold (83.3%) reduction in GI-related study discontinuations
Conditions5-week randomized, double-blind, active-controlled in vivo study (EVOLVE-MS-2)

High dropout rates due to GI toxicity can compromise expensive in vivo efficacy studies; procuring DRF ensures significantly higher subject retention and more reliable longitudinal data.

Pharmacokinetic Absorption and Tmax Dynamics

Despite differing chemical structures and molecular weights, DRF is engineered to be bioequivalent to DMF regarding systemic exposure to the active metabolite, monomethyl fumarate (MMF). However, minor pharmacokinetic differences exist; the median time to maximum concentration (Tmax) for MMF following DRF administration is slightly faster (2.5 hours) compared to DMF (3.0 hours) under controlled conditions [1]. Both compounds achieve comparable AUC and Cmax metrics, ensuring that efficacy is maintained while absorption kinetics are slightly accelerated [2].

Evidence DimensionMedian Time to Maximum Plasma Concentration (Tmax) of active metabolite MMF
Target Compound Data2.5 hours
Comparator Or BaselineDimethyl Fumarate (3.0 hours)
Quantified Difference0.5 hour faster median Tmax for DRF
ConditionsOral administration with pharmacokinetic plasma tracking of MMF

Understanding precise absorption kinetics is essential for researchers designing accurate dosing regimens and pharmacokinetic sampling timepoints in comparative studies.

Formulation Compatibility in Solid Lipid Nanoparticles (SLNs)

DRF exhibits high processability for advanced drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles (SLNs) aimed at bypassing the GI tract via nose-to-brain delivery. When formulated using a solvent-diffusion method with a stearic acid lipid matrix, DRF achieves a high encapsulation efficiency of 74.3% [1]. The resulting nanoparticles demonstrate high physical stability with a mean diameter of 210 nm and a ζ-potential of −36 mV, proving DRF's suitability for cutting-edge nanocarrier research [1].

Evidence DimensionEncapsulation efficiency in Stearic Acid Solid Lipid Nanoparticles
Target Compound Data74.3 ± 2.9% encapsulation efficiency
Comparator Or BaselineStandard lipid nanocarrier baselines (requiring >70% for viability)
Quantified DifferenceExceeds standard viability thresholds with highly stable ζ-potential (−36 mV)
ConditionsSolvent-diffusion method utilizing stearic acid and Lutrol F68 surfactant

For industrial formulators and materials scientists, DRF's high encapsulation efficiency in lipid matrices validates its use in developing next-generation, non-oral targeted delivery systems.

In Vivo Neuroimmunology and Efficacy Modeling

Because DRF reduces gastrointestinal-related study discontinuations by over 80% compared to DMF [1], it is a highly reliable API for long-term in vivo models of multiple sclerosis and neuroinflammation. Procuring DRF ensures that animal cohorts or clinical subjects remain on therapy, preventing data loss due to methanol-induced mucosal toxicity.

Advanced Lipid Nanocarrier Formulation

DRF's proven compatibility with stearic acid lipid matrices, achieving >74% encapsulation efficiency [2], makes it a prime candidate for researchers developing Solid Lipid Nanoparticles (SLNs). It is highly recommended for formulation workflows targeting alternative administration routes, such as direct nose-to-brain delivery, to completely bypass gastrointestinal exposure.

Comparative Pharmacokinetic and Toxicological Assays

As a second-generation prodrug that drastically alters the metabolic byproduct ratio (yielding HES instead of equimolar methanol)[3], DRF is an essential reference standard for toxicological profiling. It serves as a benchmark for evaluating the safety, esterase cleavage rates, and off-target effects of novel fumaric acid esters in drug development pipelines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

255.07428713 Da

Monoisotopic Mass

255.07428713 Da

Boiling Point

192-193

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

102-106

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K0N0Z40J3W

Drug Indication

Diroximel fumarate is indicated for the treatment of relapsing forms of multiple sclerosis (MS) in adults; specifically active secondary progressive disease and clinically isolated syndrome, as well as relapsing-remitting MS.
Vumerity is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis (see Section 5. 1 for important information on the populations for which efficacy has been established).
Treatment of multiple sclerosis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents; Immunosuppressive Agents; Radiation-Sensitizing Agents

Mechanism of Action

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide.

Absorption Distribution and Excretion

Diroximel fumarate is rapidly absorbed in the gastrointestinal tract following administration, like its bioequivalent drug, dimethyl fumarate. The median Tmax of monomethyl fumarate (MMF) after oral administration ranges from 2.5-3 hours with a mean Cmax of 2.11 mg/L. The bioequivalent drug, dimethyl fumarate, administered to healthy volunteers also shows a similar mean Tmax and Cmax. The average steady state concentration of this metabolite is estimated at 8.32 mg.hr/L after it is administered twice a day in patients with MS. The mean AUC0–∞ of the active metabolite is 88mg × min L−1. Food appears to significantly reduce the Cmax of diroximel fumarate's active metabolite, MMF, when compared to administration in the fasted state.
Monomethyl fumarate is eliminated as carbon dioxide through expired breath. Negligible amounts, under 0.3% of the ingested dose, are measured in urine. The inactive metabolite, 2-hydroxyethyl succinimide (HES), representing 58-63% of the ingested dose, is excreted in urine.
The apparent volume of distribution ranges from 72L to 83L. Monomethyl fumarate (MMF), the active metabolite of diroximel fumarate, crosses the blood brain barrier.
No clearance information is available on the FDA label for diroximel fumarate, however, clinical study results for its active metabolite, monomethyl fumarate show a mean apparent total clearance from the plasma after oral administration of 1.54 mgL−1.

Metabolism Metabolites

Esterases heavily metabolize diroximel fumarate, as well as its bioequivalent drug, dimethyl fumarate, in the liver. These enzymes are present in high quantities in the gastrointestinal tract, tissues, and blood. Esterase metabolism of this drug produces the active metabolite, mono methyl fumarate (MMF), before it moves to the systemic circulation. In addition, the major inactive metabolite, 2-hydroxyethyl succinimide (HES) is produced along with small amounts of methanol, and another inactive metabolite, RDC-8439. Following esterase metabolism, the tricarboxylic acid (TCA)cycle further metabolizes MMF. The major metabolites of MMF in plasma include fumaric acid, citric acid, and glucose. It is important that methanol is a major metabolite of dimethyl fumarate metabolism, but a minor metabolite of diroximel fumarate metabolism, conferring its lower risk of gastrointestinal effects.

Wikipedia

Diroximel_fumarate

Biological Half Life

The terminal half-life of monomethyl fumarate (MMF), diroximel fumarate's active metabolite, is estimated to be 1 hour.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Mills EA, Ogrodnik MA, Plave A, Mao-Draayer Y: Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Front Neurol. 2018 Jan 23;9:5. doi: 10.3389/fneur.2018.00005. eCollection 2018. [PMID:29410647]
Palte MJ, Wehr A, Tawa M, Perkin K, Leigh-Pemberton R, Hanna J, Miller C, Penner N: Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2019 Nov;36(11):3154-3165. doi: 10.1007/s12325-019-01085-3. Epub 2019 Sep 19. [PMID:31538304]
Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]
Dutta R, Trapp BD: Relapsing and progressive forms of multiple sclerosis: insights from pathology. Curr Opin Neurol. 2014 Jun;27(3):271-8. doi: 10.1097/WCO.0000000000000094. [PMID:24722325]
Sheikh SI, Nestorov I, Russell H, O'Gorman J, Huang R, Milne GL, Scannevin RH, Novas M, Dawson KT: Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers. Clin Ther. 2013 Oct;35(10):1582-1594.e9. doi: 10.1016/j.clinthera.2013.08.009. [PMID:24139424]
Litjens NH, Burggraaf J, van Strijen E, van Gulpen C, Mattie H, Schoemaker RC, van Dissel JT, Thio HB, Nibbering PH: Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. 2004 Oct;58(4):429-32. doi: 10.1111/j.1365-2125.2004.02145.x. [PMID:15373936]
Vumerity FDA label
Biogen and Alkermes Announce FDA Approval of VUMERITY™ (diroximel fumarate) for Multiple Sclerosis
FDA Clears More Tolerable Diroximel Fumarate (Vumerity) for MS
Drugs.com: FDA approves Vumerity
Dimethyl fumarate FDA Label
EMA Summary of Opinion: Vumerity (diroximel fumarate)

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